4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside

Overview

Description

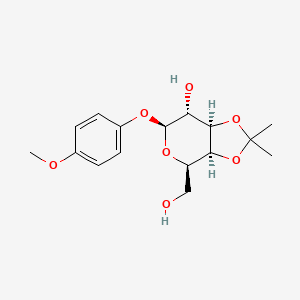

The compound 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside is a complex organic molecule characterized by its unique structure, which includes a dioxolane ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolane ring, the introduction of the methoxyphenoxy group, and the final cyclization to form the fused ring system. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts to lower the activation energy of key steps in the synthesis could further enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

The compound 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The methoxyphenoxy group can be reduced to a phenol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and nucleophiles such as halides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the methoxyphenoxy group can produce a phenol. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: The compound’s potential bioactivity could make it a candidate for drug development, particularly if it exhibits properties such as anti-inflammatory, antimicrobial, or anticancer activity.

Industry: It could be used in the development of new materials or as a precursor for the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the activity or function of the target molecules. The specific pathways involved would depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside include other dioxolane and pyran derivatives, such as:

- (3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-hydroxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

- (3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-chlorophenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Biological Activity

4-Methoxyphenyl 3,4-O-isopropylidene-beta-D-galactopyranoside (CAS Number: 159922-67-5) is a glycoside compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by data tables and relevant case studies.

The molecular formula of this compound is C₁₆H₂₂O₇, with a molecular weight of 326.35 g/mol. It appears as a white crystalline powder with a melting point of approximately 151 °C. The compound is notable for its methoxy and isopropylidene functional groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O₇ |

| Molecular Weight | 326.35 g/mol |

| Melting Point | 151 °C |

| Purity | ≥98.0% (by HPLC) |

| Appearance | White crystalline powder |

Synthesis

The synthesis of this compound typically involves the glycosylation of the appropriate phenolic precursors under acidic or enzymatic conditions. The glycosidic bond formation is crucial for the compound's biological efficacy.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic glycosides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.

Antidiabetic Effects

Research indicates that related compounds can enhance insulin sensitivity and glucose uptake in muscle cells, suggesting potential applications in managing diabetes . For example, studies have shown that certain phenolic compounds can activate AMPK pathways, leading to improved glucose metabolism .

Anticancer Properties

Compounds similar to this compound have been investigated for their cytotoxic effects on cancer cell lines. In vitro studies reveal that these compounds can induce apoptosis in various cancer cells, including breast (MCF-7) and colon (HT-29) cancer lines. The proposed mechanism includes the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study reported the synthesis of several phenolic glycosides and their evaluation against pathogenic bacteria. The results indicated that compounds with methoxy substitutions displayed enhanced antibacterial activity compared to their unsubstituted counterparts .

- Diabetes Management : In a clinical trial involving diabetic rats, administration of phenolic glycosides led to a significant reduction in blood glucose levels and improved lipid profiles. This suggests a potential role for these compounds in dietary supplements aimed at diabetes management .

- Cytotoxicity Against Cancer Cells : A recent investigation into the anticancer properties of phenolic glycosides found that specific structural modifications resulted in increased cytotoxicity against MCF-7 cells. The study highlighted the importance of the methoxy group in enhancing biological activity .

Properties

IUPAC Name |

(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-16(2)22-13-11(8-17)21-15(12(18)14(13)23-16)20-10-6-4-9(19-3)5-7-10/h4-7,11-15,17-18H,8H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIVVNHQGPJZBP-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)OC)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659742 | |

| Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159922-67-5 | |

| Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.